2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole
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Overview
Description
2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole is a chemical compound characterized by its unique structure, which includes a thiazole ring and a difluorophenyl group
Mechanism of Action
Mode of Action
The presence of the difluorophenyl and thiazole groups in its structure suggests that it may interact with biological targets through hydrogen bonding, aromatic stacking, or other non-covalent interactions .
Pharmacokinetics
The compound’s solubility, permeability, metabolic stability, and other pharmacokinetic properties would need to be assessed to determine its bioavailability .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole has found applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is utilized in the production of materials with specific properties, such as OLEDs (organic light-emitting diodes) and other advanced materials.
Comparison with Similar Compounds
2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole is compared with other similar compounds to highlight its uniqueness:
2-[(2,4-Difluorophenyl)methoxy]pyridine: Similar in structure but differs in the heterocyclic ring, leading to different chemical properties and applications.
2-[(2,4-Difluorophenyl)methoxy]benzene:
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methoxy]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NOS/c11-8-2-1-7(9(12)5-8)6-14-10-13-3-4-15-10/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDFAVFXHREIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)COC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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